(2Z)-3-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
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Overview
Description
(2Z)-3-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic compound that features a combination of fluorinated phenyl, pyrrolidine, benzimidazole, and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the fluorinated phenyl and pyrrolidine groups. The final step involves the formation of the nitrile group through a dehydration reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial scale, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine moieties.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and pyrrolidine groups.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-3-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The fluorinated phenyl and benzimidazole groups are key to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
- (2Z)-3-[3-bromo-4-(pyrrolidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Uniqueness
The presence of the fluorine atom in (2Z)-3-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its chloro and bromo analogs.
Properties
IUPAC Name |
(Z)-3-(3-fluoro-4-pyrrolidin-1-ylphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4/c1-14-4-6-18-19(10-14)25-21(24-18)16(13-23)11-15-5-7-20(17(22)12-15)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZGNAIQECPWBF-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)N4CCCC4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3)N4CCCC4)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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